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Compound of Interest

Compound Name: Coniferyl acetate

Cat. No.: B1252813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
coniferyl acetate, a phenylpropanoid of interest in natural product chemistry and drug
discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for coniferyl acetate is summarized below. Due to the limited
availability of a complete, published dataset for this specific compound, the data presented is a
compilation from various sources, including spectral data of closely related compounds for
comparative assignment.

Table 1: *H NMR Spectroscopic Data for Coniferyl Acetate (Predicted and based on related
compounds)

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~7.05 d ~1.9 H-2
~6.92 d ~8.2 H-5
~6.88 dd ~8.2,1.9 H-6
~6.58 d 15.8 H-7 (o)
~6.20 dt 15.8, 6.5 H-8 (B)
~5.80 S Ar-OH
~4.70 dd 6.5, 1.2 H-9 (y)
3.89 S -OCHs
2.09 S -COCHs

Table 2: 13C NMR Spectroscopic Data for Coniferyl Acetate (Based on protected analogue

and related compounds)[1]

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (6, ppm) Assignment
~170.8 C=0
~146.7 C-4
~145.2 C-3
~134.5 C-7 (a)
~127.5 C-1
~122.5 C-8 (B)
~120.0 C-6
~114.6 C-5
~109.4 C-2
~65.2 C-9(y)
55.9 -OCHs
211 -COCHs

Table 3: FT-IR Spectroscopic Data for Coniferyl Acetate
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Wavenumber (cm~?) Intensity Assignment

~3400 Broad, M O-H stretch (phenolic)
~3010 M C-H stretch (aromatic)
~2930, ~2850 M C-H stretch (aliphatic)
~1735 S C=0 stretch (ester)

~1650 M C=C stretch (alkene)
~1595, ~1510 S C=C stretch (aromatic ring)
~1270 S C-O stretch (ester, aryl-O)
~1150, ~1030 S C-O stretch (ester, alcohol-O)
~970 M =C-H bend (trans-alkene)
~850 M C-H bend (aromatic)

S: Strong, M: Medium

Table 4: Mass Spectrometry Data for Coniferyl Acetate

miz (Da) Relative Intensity (%) Assignment

[M]* (Calculated for C12H140a4)
222.0892 -

[2]

[M - CH2=C=0]"* (Loss of
180 -

ketene)

[M - C2H302 - H]* (Loss of
163 -

acetyl group)
151 - [M - CH2CO - OCHs]*
137 - [CsHo02]* (Coniferyl fragment)

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of natural
products like coniferyl acetate.

o Sample Preparation: Approximately 5-10 mg of the purified coniferyl acetate sample is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The solution is then
transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are typically recorded on a spectrometer operating
at a frequency of 400 MHz or higher for *H and 100 MHz or higher for 3C.

o Data Acquisition:

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

o For 3C NMR, a proton-decoupled sequence is commonly used. A larger number of scans
is typically required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the TMS signal (6 0.00 ppm).

e Sample Preparation:

o Thin Film (for oils/liquids): A drop of the sample is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with
dry KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the
ATR crystal.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
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o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically
subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared
spectrum, which is plotted as transmittance or absorbance versus wavenumber.

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 pug/mL. For complex mixtures, prior
separation by gas chromatography (GC) or liquid chromatography (LC) is necessary.

 Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass
spectrometer is commonly used.

o Data Acquisition:

o EI-MS: The sample is introduced into the ion source where it is bombarded with electrons,
causing ionization and fragmentation. The mass analyzer separates the ions based on
their mass-to-charge ratio (m/z).

o ESI-MS: The sample solution is sprayed through a heated capillary to which a high voltage
is applied, generating charged droplets that desolvate to produce molecular ions (e.g.,
[M+H]* or [M-H]).

o Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the
compound and to deduce its structure from the fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product like coniferyl acetate.
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General Workflow for Spectroscopic Analysis of Coniferyl Acetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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